molecular formula C22H21ClN4O4S B4058811 5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B4058811
M. Wt: 472.9 g/mol
InChI Key: VNBUBFZEVWJSTR-UHFFFAOYSA-N
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Description

This tricyclic compound features a complex heterocyclic core fused with a sulfonyl-substituted aromatic ring and an ethoxypropyl side chain. Its structure is characterized by:

  • Core framework: A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one scaffold, which provides rigidity and planar geometry conducive to intermolecular interactions.
  • A 3-ethoxypropyl chain at position 7, contributing to hydrophobicity and steric bulk. An imino group at position 6, which may participate in hydrogen bonding.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4S/c1-2-31-13-5-12-27-20(24)18(32(29,30)16-9-7-15(23)8-10-16)14-17-21(27)25-19-6-3-4-11-26(19)22(17)28/h3-4,6-11,14,24H,2,5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBUBFZEVWJSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Scientific Research Applications

5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Tricyclic Compounds

Compound Name Substituents (Positions) Molecular Weight (g/mol) Notable Functional Groups
Target compound 5-(4-ClPhSO₂), 7-(3-ethoxypropyl), 6-imino ~500 (estimated) Sulfonyl, imino, ethoxypropyl
5-(4-Fluorobenzenesulfonyl)-6-imino-7,11-dimethyl-... (CAS 862488-54-8) 5-(4-FPhSO₂), 7,11-dimethyl N/A Sulfonyl, methyl groups
Ethyl 6-(4-fluorobenzoyl)imino-7-(3-methoxypropyl)-11-methyl-... (CAS 848671-72-7) 6-(4-FBz), 7-(3-methoxypropyl), 11-methyl 492.5 Benzoyl, methoxypropyl, ethyl ester

Key Comparisons:

Sulfonyl vs. Benzoyl Groups: The target compound’s 4-chlorophenylsulfonyl group (electron-withdrawing) contrasts with the 4-fluorobenzoyl group in the analog from .

Alkyl Side Chains: The 3-ethoxypropyl group in the target compound offers greater hydrophobicity and flexibility compared to the 3-methoxypropyl chain in the analog (). Ethoxy’s longer chain may enhance binding pocket interactions in biological targets .

Imino and Ester Functionalities: The imino group in the target compound and its analogs is critical for hydrogen bonding, but the ethyl ester in ’s compound adds hydrolytic liability, which the target’s sulfonyl group avoids .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The target’s Cl substituent and ethoxypropyl chain likely increase logP compared to fluorinated analogs, suggesting enhanced tissue penetration but possible challenges in aqueous solubility .
  • Metabolic Stability : The sulfonyl group may resist oxidative metabolism better than benzoyl or ester moieties, though the ethoxypropyl chain could be susceptible to cytochrome P450-mediated oxidation .
  • Crystallographic Analysis : Structural determination of such compounds relies on tools like SHELXL () and ORTEP-III (), which enable precise modeling of the tricyclic core and substituent conformations .

Biological Activity

5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique tricyclic structure and multiple functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound features:

  • Sulfonyl Group : Contributes to its electrophilic nature, enhancing reactivity towards nucleophiles.
  • Imino Group : May participate in condensation reactions.
  • Triazatricyclo Framework : Suggests potential for cycloaddition reactions or rearrangements under specific conditions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antibacterial and antiviral properties. The presence of the sulfonamide moiety enhances its pharmacological profile.

Antibacterial Activity

A study evaluated the antibacterial effects of related compounds and found that those containing the sulfonamide group demonstrated moderate to strong activity against several bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

The inhibition of urease was notably strong across several derivatives of this compound, indicating potential for treating conditions associated with urease-producing bacteria .

Antiviral Activity

The compound also shows promise in antiviral applications. A study on sulfonamide derivatives indicated that some exhibited significant activity against the Tobacco Mosaic Virus (TMV). For instance:

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
Ningnanmycin0.554.51

These results suggest that modifications to the sulfonamide structure can enhance antiviral efficacy .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzymes : Inhibition or activation of enzymes can affect metabolic pathways.
  • Receptors : Binding to receptors influences signal transduction pathways.
  • Proteins : Interaction with proteins may alter their function or stability within cells .

Case Studies

  • Antibacterial Screening : A series of compounds related to the target compound were synthesized and screened for antibacterial activity against Salmonella typhi and Bacillus subtilis. The results indicated that certain derivatives had IC50 values indicating strong inhibitory effects on these pathogens .
  • Antiviral Efficacy : Another study focused on the antiviral properties against TMV showed that specific modifications in the structure led to enhanced inhibition rates compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Reactant of Route 2
5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

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